REACTION_CXSMILES
|
I[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[Cl:11][C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[C:14]([CH3:21])[CH:13]=1.C(=O)([O-])[O-].[Na+].[Na+]>[Pd].CC(O)C.O>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([C:2]2[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[CH:3]=2)=[C:14]([CH3:21])[CH:13]=1 |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
11.9 g
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Type
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reactant
|
Smiles
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IC=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
|
9.8 g
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Type
|
reactant
|
Smiles
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ClC1=CC(=C(C=C1)B(O)O)C
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Name
|
|
Quantity
|
6.1 g
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Type
|
reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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2 g
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Type
|
catalyst
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Smiles
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[Pd]
|
Name
|
|
Quantity
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180 mL
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Type
|
solvent
|
Smiles
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CC(C)O.O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The catalyst was removed by filtration
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Type
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WASH
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Details
|
the filtered catalyst was washed with EtOH (60 mL)
|
Type
|
CUSTOM
|
Details
|
Most of organic solvent was removed under reduced pressure
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Type
|
ADDITION
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Details
|
The resulting aqueous residue was treated with 2N HCl (aq)
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Type
|
EXTRACTION
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Details
|
The resulting mixture was extracted with EtOAc (2×100 mL)
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Type
|
WASH
|
Details
|
The combined organic extracts were washed with water and saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)C1=CC(=CC=C1)C(=O)O)C
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Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |